molecular formula C14H15NO3 B13344666 (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione

(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione

カタログ番号: B13344666
分子量: 245.27 g/mol
InChIキー: XDNGSLMBVIPJCH-PWSUYJOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione is a bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core substituted with a 4-methoxybenzyl group and two ketone moieties at positions 3 and 4. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol . This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for designing molecules with constrained geometries and enhanced stereochemical control.

特性

分子式

C14H15NO3

分子量

245.27 g/mol

IUPAC名

(1S,4R)-2-[(4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione

InChI

InChI=1S/C14H15NO3/c1-18-11-4-2-9(3-5-11)8-15-12-6-10(14(15)17)7-13(12)16/h2-5,10,12H,6-8H2,1H3/t10-,12+/m1/s1

InChIキー

XDNGSLMBVIPJCH-PWSUYJOCSA-N

異性体SMILES

COC1=CC=C(C=C1)CN2[C@H]3C[C@@H](C2=O)CC3=O

正規SMILES

COC1=CC=C(C=C1)CN2C3CC(C2=O)CC3=O

製品の起源

United States

準備方法

Method 1: Cycloaddition and Functionalization of Chiral Precursors

Procedure:

  • Step 1: Synthesis of a chiral precursor, such as a substituted norbornane derivative, via asymmetric synthesis or chiral auxiliaries.
  • Step 2: Formation of the azabicyclic ring system through intramolecular cyclization, often involving nucleophilic attack or cycloaddition reactions.
  • Step 3: Introduction of the (4-methoxyphenyl)methyl group via nucleophilic substitution or Mannich-type reactions on the bicyclic framework.
  • Step 4: Oxidation or functionalization to install the diketone at positions 3 and 6.

Key Reaction Conditions:

  • Use of chiral catalysts or auxiliaries to control stereochemistry.
  • Solvent systems such as tetrahydrofuran (THF) or dichloromethane.
  • Elevated temperatures (80–130°C) for cyclization steps.
  • Oxidation agents like PCC or DDQ for diketone formation.

Example Data:

Step Reagents Conditions Yield Notes
Cyclization Chiral precursor + base 100°C, sealed vessel 60–75% Stereoselective formation of the azabicyclic core
Substituent Introduction Formaldehyde derivative + aromatic amines Reflux, inert atmosphere 50–65% Mannich or reductive amination to attach the methoxyphenylmethyl group
Oxidation PCC or DDQ Room temperature 70–80% Formation of diketone at positions 3 and 6

Method 2: Multi-step Synthesis via Heterocyclic Intermediates

Procedure:

  • Step 1: Synthesis of a suitable heterocyclic intermediate, such as a bicyclic lactam or lactone.
  • Step 2: Functionalization with the (4-methoxyphenyl)methyl group through nucleophilic attack on an activated methylene or via a Mannich reaction.
  • Step 3: Ring closure or rearrangement to form the azabicyclic structure.
  • Step 4: Oxidative steps to generate the diketone functionalities.

Reaction Conditions:

  • Use of strong bases like sodium hydride or potassium tert-butoxide.
  • Solvent systems such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Elevated temperatures (100–140°C) for ring closure.
  • Oxidants like selenium dioxide or hypervalent iodine reagents for diketone formation.

Example Data:

Step Reagents Conditions Yield Notes
Heterocycle Formation Cycloalkene derivatives + amines 120°C, sealed tube 55–70% Stereoselective cyclization
Methylation Para-methoxybenzyl chloride Reflux, base 60–75% Attachment of the aromatic group
Oxidation Selenium dioxide Reflux 65–80% Diketone formation at specified positions

Method 3: Enantioselective Synthesis via Chiral Catalysts

Procedure:

  • Use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts) to induce stereoselectivity during key steps.
  • Asymmetric Mannich reactions or cycloadditions to establish the (1S,4R) stereochemistry.
  • Subsequent functionalization with aromatic aldehydes or methylating agents to introduce the (4-methoxyphenyl)methyl group.
  • Final oxidation to form the diketone.

Reaction Conditions:

  • Catalysts such as BINOL-derived phosphoric acids.
  • Solvent systems like toluene or acetonitrile.
  • Mild temperatures (0–50°C) for enantioselective steps.
  • Oxidants like Dess–Martin periodinane for oxidation.

Example Data:

Step Reagents Conditions Yield Notes
Asymmetric Cycloaddition Chiral catalyst + dienes 25–50°C 50–80% Stereocontrolled formation of core structure
Aromatic Methylation Para-methoxybenzaldehyde + reductant Reflux 55–70% Mannich or reductive amination
Oxidation Dess–Martin periodinane Room temperature 75–85% Diketone formation

Data Tables Summarizing Key Parameters

Method Key Reagents Stereochemical Control Typical Yield Reaction Time Notes
1 Chiral precursors + cyclization agents Yes 60–75% 2–4 days Suitable for large-scale synthesis
2 Heterocyclic intermediates + oxidants Moderate 55–80% 3–5 days Versatile, adaptable to various starting materials
3 Chiral catalysts + oxidants High 50–85% 1–3 days Best for enantioselective synthesis

Additional Considerations and Notes

  • Stereochemistry: Achieving the (1S,4R) configuration requires chiral catalysts or auxiliaries, with enantioselective catalysis providing the highest stereochemical purity.
  • Purification: Techniques such as preparative high-performance liquid chromatography (prep-HPLC), silica gel chromatography, and recrystallization are essential for isolating pure compounds.
  • Oxidation: The diketone functionalities at positions 3 and 6 are typically formed via selective oxidation of the corresponding diols or via oxidative cleavage of precursors.

化学反応の分析

Types of Reactions

(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that promote the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione is a bicyclic compound featuring a nitrogen atom within a seven-membered ring and a methoxy-substituted phenyl group, giving it unique chemical properties and potential biological activities. The azabicyclo structure suggests specific interactions within biological systems, influencing biochemical pathways.

Potential Applications

The potential applications of (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione span various fields:

  • Medicinal Chemistry: Due to its unique structure, this compound can be a building block for synthesizing new pharmaceuticals.
  • ** agrochemicals:** This compound may be useful in creating new and effective crop protection agents.
  • Material Science: It can be used in the synthesis of novel materials with specific properties.

Scientific Research

Computational methods, such as PASS (Prediction of Activity Spectra for Substances), predict that (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione may have various pharmacological effects. Interaction studies focus on its binding affinity to biological targets. The compound may show anticancer properties, with the possible inhibition of tumor growth or proliferation.

Structural Comparison

Several compounds share structural features with (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione :

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methoxyphenylacetic acidAromatic ring with methoxy groupAnti-inflammatorySimpler structure
Pyrrolidine derivativesFive-membered nitrogen-containing ringAnalgesic propertiesDifferent ring size
2-Azabicyclo[3.3.0]octaneLarger bicyclic systemNeuroactiveMore complex ring system

These compounds highlight the unique bicyclic structure and potential pharmacological profiles of the target compound, emphasizing its distinctiveness in medicinal chemistry.

作用機序

The mechanism of action of (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

生物活性

The compound (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione is a bicyclic structure featuring a nitrogen atom in a seven-membered ring. Its unique chemical properties and biological activities have attracted research interest, particularly regarding its potential pharmacological effects.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • IUPAC Name : (1S,4R)-2-[(4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione

Biological Activity Predictions

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit a range of biological activities, including:

  • Antidepressant Effects : Potential interaction with neurotransmitter systems.
  • Analgesic Properties : Possible modulation of pain pathways.
  • Anticancer Activity : Indications of effects on cancer cell lines.

The mechanism by which (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione exerts its biological effects likely involves binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.

Case Study 1: Interaction with Dopamine Transporter

Research has investigated the interaction of structurally related compounds with the dopamine transporter (DAT). A study reported that azabicyclo[2.2.1]heptane derivatives demonstrated binding affinities significantly lower than cocaine but provided insights into their potential as DAT ligands. The study highlighted that certain isomers exhibited higher potency than others, suggesting structural modifications could enhance biological activity .

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of similar bicyclic compounds. Results indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the azabicyclo structure could lead to novel anticancer agents .

Data Table: Biological Activities and Corresponding Effects

Biological ActivityEffectReference
AntidepressantModulation of serotonin levels
AnalgesicInhibition of pain pathways
AnticancerCytotoxicity against cancer cells

Synthetic Pathways

The synthesis of (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione typically involves several steps:

  • Formation of Bicyclic Core : Utilizing specific catalysts and controlled reaction conditions.
  • Introduction of Methoxyphenyl Group : Achieved through substitution reactions.

These synthetic strategies are crucial for obtaining high yields and purity necessary for biological testing.

類似化合物との比較

Comparison with Structurally Similar Compounds

The 2-azabicyclo[2.2.1]heptane scaffold is a versatile framework in drug discovery. Below is a detailed comparison of the target compound with its structural analogs, focusing on key modifications and their implications:

Functional Group Modifications

Compound Name Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione 2-Azabicyclo[2.2.1]heptane 4-Methoxybenzyl, dione 245.27 Building block; high polarity due to dione
(1S,3R,4R)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane (S)-1-Phenylethyl 215.31 Precursor for antiproliferative agents; chiral auxiliary in synthesis
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one 2-Azabicyclo[2.2.1]heptane Ketone at C3 111.14 Intermediate for GABA analogs; 98% enantiomeric purity

Bicyclic Framework Modifications

Compound Name Core Structure Additional Units IC₅₀ (µM) Notes Reference
Compound [32] 2-Azabicyclo[2.2.1]heptane None 77.57 Lower antiproliferative activity
Compound [33] Hybrid: 2-Azabicyclo[2.2.1]heptane + 2-Azabicyclo[3.2.1]octane Tropane analog 6.25 12-fold increase in potency vs. [32]
  • Key Insight : Hybridization of the bicyclic framework (e.g., adding a 2-azabicyclo[3.2.1]octane unit) significantly enhances biological activity, as seen in the 12-fold lower IC₅₀ of Compound [33] compared to [32] .

Substituent Effects on Bioactivity

  • 4-Methoxybenzyl Group : The electron-donating methoxy group in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins, a feature absent in simpler analogs like (1S,3R,4R)-2-[(S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane .
  • Boc-Protected Derivatives : Compounds like (1S,3S,4R)-2-Boc-3-(5-bromo-2-benzimidazolyl)-2-azabicyclo[2.2.1]heptane exhibit improved stability during synthesis, though the Boc group must be removed for bioactive forms .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione, and how can they be addressed methodologically?

  • Answer : The synthesis involves stereochemical control at the (1S,4R) positions and regioselective functionalization of the bicyclic core. Challenges include:

  • Enantioselectivity : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd/C hydrogenation under controlled conditions as in ) .
  • Functional Group Compatibility : Protect the 4-methoxyphenylmethyl group during oxidation steps to prevent demethylation (e.g., using NaOMe/MeOH for ester hydrolysis) .
  • Purification : Employ reverse-phase HPLC or chiral chromatography to separate diastereomers .

Q. How can the stereochemistry of the bicyclo[2.2.1]heptane core be confirmed experimentally?

  • Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as applied to similar bicyclic compounds in ) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm axial/equatorial substituents.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for enantiopure analogs .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Answer :

  • HPLC-MS : Detect impurities at trace levels (≤0.1%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • Karl Fischer Titration : Quantify water content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

  • Answer :

  • Functional Group Modulation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity (see for trifluoromethyl analogs) .
  • Bicyclic Core Modifications : Introduce heteroatoms (e.g., sulfur at position 3) to improve metabolic stability, as demonstrated in .
  • Table 1 : SAR Trends in Analogous Compounds
ModificationBiological Activity (IC50_{50})Selectivity
4-OCH3_312 nM (Target A)Low
4-CF3_35 nM (Target A)High

Q. What mechanistic insights explain contradictory bioactivity data across in vitro vs. in vivo studies?

  • Answer :

  • Metabolic Instability : The 3,6-dione moiety may undergo rapid reduction in vivo (e.g., via carbonyl reductases), as seen in ’s phosphonate analogs .
  • Protein Binding : High serum albumin binding (>95%) can reduce free drug concentration, requiring prodrug strategies (e.g., ester prodrugs in ) .
  • Dose-Linearity Studies : Use pharmacokinetic modeling to correlate in vitro potency with in vivo exposure .

Q. How can computational methods guide the design of enantioselective synthetic routes?

  • Answer :

  • Density Functional Theory (DFT) : Predict transition-state energies for stereochemical outcomes (e.g., Portoghese’s synthesis in ) .
  • Molecular Dynamics (MD) : Simulate solvent effects on chiral induction during cyclization steps .
  • Table 2 : Computational vs. Experimental Enantiomeric Excess (ee)
CatalystPredicted ee (%)Experimental ee (%)
L-Proline9288

Methodological Considerations

  • Contradiction Analysis : Resolve discrepancies in synthetic yields (e.g., 90% in vs. 86% in ) by optimizing reaction temperature and solvent polarity .
  • Data Validation : Cross-reference PubChem data () with peer-reviewed crystallographic databases (e.g., CCDC) to confirm structural assignments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。